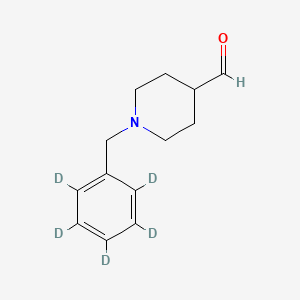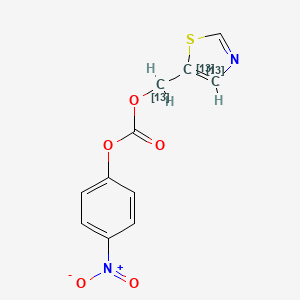
Ethynyl Estradiol 3-Sulfate Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethynyl Estradiol 3-Sulfate Sodium Salt is a synthetic estrogen derivative. It is a sulfate ester of Ethynyl Estradiol, which is a potent estrogen used in various hormonal therapies. This compound is known for its significant biological activity and is used in various scientific research applications.
Mécanisme D'action
Target of Action
Ethynyl Estradiol 3-Sulfate Sodium Salt (EE-3-SO4) is a derivative of Ethinylestradiol (EE), a synthetic form of the hormone estradiol . The primary targets of EE-3-SO4 are estrogen receptors, which play a crucial role in various biological processes, including reproductive function, cardiovascular health, bone integrity, cognition, and behavior .
Mode of Action
EE-3-SO4, like its parent compound EE, acts as an agonist of the estrogen receptors . It binds to these receptors and induces a conformational change, leading to the activation of various signaling pathways . This interaction results in the modulation of gene expression and leads to various physiological effects .
Biochemical Pathways
This can include pathways involved in cell growth, differentiation, and proliferation, as well as pathways related to reproductive function .
Pharmacokinetics
Ee, the parent compound, is known for its high oral bioavailability and resistance to metabolism, which makes it suitable for oral administration
Result of Action
The molecular and cellular effects of EE-3-SO4 are likely to be similar to those of EE due to their structural similarity. EE is known to have a wide range of effects, including promoting cell growth and proliferation, influencing reproductive function, and impacting various metabolic processes . A study has suggested that EE-3-SO4 may increase survival and promote more rapid cardiovascular recovery following traumatic brain injury and hemorrhagic shock .
Action Environment
The action of EE-3-SO4 can be influenced by various environmental factors. For instance, salinity has been found to enhance the adsorption of EE by polyethersulfone membrane, which could potentially influence the bioavailability and efficacy of EE-3-SO4 . Additionally, EE-3-SO4, like other pharmaceuticals, can enter the environment through wastewater, where it may have potential ecological impacts .
Analyse Biochimique
Cellular Effects
In a study involving a large animal model of combined traumatic brain injury and hemorrhagic shock, Ethynyl Estradiol 3-Sulfate Sodium Salt was found to increase survival and promote more rapid cardiovascular recovery . It also restored pulse pressure more rapidly post-drug administration .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a significant impact on survival and cardiovascular recovery in the context of traumatic brain injury and hemorrhagic shock .
Dosage Effects in Animal Models
In animal models, this compound has been shown to increase survival and promote more rapid cardiovascular recovery following traumatic brain injury and hemorrhagic shock
Metabolic Pathways
It is known to be a major metabolite of Ethinylestradiol (EE), a synthetic estrogen .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethynyl Estradiol 3-Sulfate Sodium Salt involves the sulfonation of Ethynyl Estradiol. The reaction typically uses sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the 3-sulfate ester. The product is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified using crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Ethynyl Estradiol 3-Sulfate Sodium Salt undergoes various chemical reactions, including:
Hydrolysis: The sulfate ester can be hydrolyzed to yield Ethynyl Estradiol and sulfuric acid.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the sulfate ester.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide are used.
Substitution: Various nucleophiles can be used to substitute the sulfate group.
Major Products Formed
Hydrolysis: Ethynyl Estradiol and sulfuric acid.
Oxidation: Oxidized derivatives of Ethynyl Estradiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethynyl Estradiol 3-Sulfate Sodium Salt is used in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and contraceptive formulations.
Industry: Used in the production of pharmaceuticals and as a reference standard in quality control
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethynyl Estradiol: The parent compound, known for its potent estrogenic activity.
Estradiol 3-Sulfate: Another sulfate ester of estradiol with similar biological activity.
Estrone Sulfate: A sulfate ester of estrone, used in hormone replacement therapy.
Uniqueness
Ethynyl Estradiol 3-Sulfate Sodium Salt is unique due to its combination of high estrogenic activity and the presence of a sulfate group, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications .
Propriétés
IUPAC Name |
sodium;[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5S.Na/c1-3-20(21)11-9-18-17-6-4-13-12-14(25-26(22,23)24)5-7-15(13)16(17)8-10-19(18,20)2;/h1,5,7,12,16-18,21H,4,6,8-11H2,2H3,(H,22,23,24);/q;+1/p-1/t16-,17-,18+,19+,20+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNYTWLEPKFJAE-KBRHESHBSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide](/img/structure/B563551.png)

![1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B563559.png)
![1-(Benzyl-d5)-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B563560.png)





